2H-Pyran-2-one, 3,4-diphenyl-6-(2-thienyl)-
Overview
Description
2H-Pyran-2-one, 3,4-diphenyl-6-(2-thienyl)- is a heterocyclic compound that belongs to the class of pyranones. This compound is characterized by a pyran-2-one core structure with phenyl and thienyl substituents. Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3,4-diphenyl-6-(2-thienyl)- can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which are known for their efficiency and atom economy. For instance, a one-pot synthesis can be performed using substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions, which are favored for their high yields, short reaction times, and low cost. The use of green reaction conditions is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 3,4-diphenyl-6-(2-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often require catalysts such as palladium or copper complexes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2H-Pyran-2-one, 3,4-diphenyl-6-(2-thienyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 3,4-diphenyl-6-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For instance, it may inhibit enzymes involved in inflammation or microbial growth, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Known for its use as a hydroxyl-protecting reagent in organic synthesis.
2H-Pyran-2-one: A heterocyclic building block with applications in photochemistry and organic synthesis.
3-alkoxycarbonyl-3,4-dihydro-2H-pyran-2-ones: Synthesized via hetero-Diels-Alder reactions and known for their antioxidant and antimicrobial activities.
Uniqueness
2H-Pyran-2-one, 3,4-diphenyl-6-(2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,4-diphenyl-6-thiophen-2-ylpyran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O2S/c22-21-20(16-10-5-2-6-11-16)17(15-8-3-1-4-9-15)14-18(23-21)19-12-7-13-24-19/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLCIRCBFWLRQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2)C3=CC=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408661 | |
Record name | 2H-Pyran-2-one, 3,4-diphenyl-6-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65439-00-1 | |
Record name | 2H-Pyran-2-one, 3,4-diphenyl-6-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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